molecular formula C16H23N3O2S B11088933 4-(1,3-benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide CAS No. 5545-70-0

4-(1,3-benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide

Cat. No.: B11088933
CAS No.: 5545-70-0
M. Wt: 321.4 g/mol
InChI Key: VVUBDOYIKDJQIW-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide is a complex organic compound characterized by a piperazine ring substituted with a benzodioxole moiety and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and piperazine.

    Step 1 Formation of Benzodioxole Derivative: The benzodioxole is first functionalized to introduce a suitable leaving group, such as a halide, at the 5-position.

    Step 2 N-Alkylation of Piperazine: The functionalized benzodioxole is then reacted with piperazine under basic conditions to form the N-alkylated piperazine derivative.

    Step 3 Introduction of Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be achieved by reacting the N-alkylated piperazine with isopropyl isothiocyanate under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group.

    Reduction: Reduction reactions can target the carbothioamide group, converting it to a thiol or amine.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, 4-(1,3-benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The benzodioxole moiety may enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbothioamide: Lacks the isopropyl group, potentially altering its binding properties and biological activity.

    N-(Propan-2-yl)piperazine-1-carbothioamide: Lacks the benzodioxole moiety, which may reduce its affinity for certain targets.

    4-(1,3-Benzodioxol-5-ylmethyl)piperazine:

Uniqueness

The unique combination of the benzodioxole moiety, piperazine ring, and carbothioamide group in 4-(1,3-benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide provides a distinct profile of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

5545-70-0

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-propan-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C16H23N3O2S/c1-12(2)17-16(22)19-7-5-18(6-8-19)10-13-3-4-14-15(9-13)21-11-20-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,17,22)

InChI Key

VVUBDOYIKDJQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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